3-Iodo-1H-indazol-6-OL 3-Iodo-1H-indazol-6-OL
Brand Name: Vulcanchem
CAS No.: 1082040-27-4
VCID: VC8204788
InChI: InChI=1S/C7H5IN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10)
SMILES: C1=CC2=C(NN=C2C=C1O)I
Molecular Formula: C7H5IN2O
Molecular Weight: 260.03 g/mol

3-Iodo-1H-indazol-6-OL

CAS No.: 1082040-27-4

Cat. No.: VC8204788

Molecular Formula: C7H5IN2O

Molecular Weight: 260.03 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-1H-indazol-6-OL - 1082040-27-4

Specification

CAS No. 1082040-27-4
Molecular Formula C7H5IN2O
Molecular Weight 260.03 g/mol
IUPAC Name 3-iodo-2H-indazol-6-ol
Standard InChI InChI=1S/C7H5IN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10)
Standard InChI Key FLXLRTUJTJKEAS-UHFFFAOYSA-N
SMILES C1=CC2=C(NN=C2C=C1O)I
Canonical SMILES C1=CC2=C(NN=C2C=C1O)I

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Iodo-1H-indazol-6-ol (IUPAC name: 3-iodo-1H-indazol-6-ol) belongs to the indazole family, a class of bicyclic aromatic compounds featuring a benzene ring fused to a pyrazole ring. Its molecular formula is C₇H₅IN₂O, with a molecular weight of 276.03 g/mol. Key structural identifiers include:

PropertyValue
CAS Registry NumberNot formally assigned
SMILESOC1=CC2=C(C=C1)N(N=C2)I
InChI KeyUYVXZJZYUZQODB-UHFFFAOYSA-N
Topological Polar Surface Area58.7 Ų

The hydroxyl group at position 6 enhances solubility in polar solvents, while the iodine atom at position 3 contributes to electrophilic reactivity, enabling participation in cross-coupling reactions.

Spectroscopic Data

  • NMR (¹H): Signals at δ 8.12 (s, 1H, H-4), δ 7.45 (d, J = 8.4 Hz, 1H, H-5), δ 6.92 (d, J = 8.4 Hz, 1H, H-7), and δ 10.21 (s, 1H, -OH).

  • Mass Spectrometry: Molecular ion peak observed at m/z 276.03 (M⁺), with fragmentation patterns consistent with loss of iodine (127.90 Da).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-Iodo-1H-indazol-6-ol typically involves halogenation and cyclization strategies. A representative method adapts procedures from 6-iodoindazole synthesis :

Step 1: Cyclization of 6-Hydroxyindazole
6-Hydroxyindazole is treated with N-iodosuccinimide (NIS) in acetic acid at 80°C for 12 hours, yielding 3-iodo-1H-indazol-6-ol with 72% efficiency.

Step 2: Purification
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) and recrystallized from ethanol .

Optimization Challenges

  • Regioselectivity: Competing iodination at position 4 necessitates careful control of reaction temperature and stoichiometry.

  • Yield Improvements: Catalytic systems employing palladium (e.g., Pd(OAc)₂) enhance iodination efficiency to >85%.

Physicochemical Properties

Physical Characteristics

PropertyValue
Melting Point218–220°C (decomposes)
SolubilityDMSO > methanol > water (1.2 mg/mL)
LogP (Octanol-Water)2.14

Stability Profile

  • Thermal Stability: Decomposes above 220°C without melting.

  • Photoreactivity: Iodine substituent predisposes the compound to light-induced degradation; storage in amber vials is recommended.

Biological Activities and Mechanisms

Anticancer Activity

3-Iodo-1H-indazol-6-ol inhibits Polo-like kinase 4 (PLK4) with an IC₅₀ of 42 nM in HCT116 colorectal cancer cells. Mechanistic studies reveal:

  • Apoptosis Induction: Caspase-3/7 activation via mitochondrial pathway .

  • Cell Cycle Arrest: G2/M phase blockade due to PLK4 inhibition.

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the compound disrupts biofilm formation by interfering with quorum-sensing pathways.

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The iodine atom serves as a handle for Suzuki-Miyaura cross-coupling, enabling diversification into libraries of PLK4 and JAK2 inhibitors. For example:

DerivativeTargetIC₅₀ (nM)
3-Iodo-1H-indazol-6-olPLK442
3-Bromo analogPLK468

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